N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide

Anti‑proliferative Breast cancer Thiazole‑benzamide

Select this compound for its precisely validated sub-micromolar anti-proliferative fingerprint (MDA-MB-231 TNBC IC50: 0.23 μM; MOLM-13 AML IC50: 0.75 μM). The 4-methoxybenzyl-thiazole core is exquisitely SAR-sensitive; analog substitution causes >5-fold potency shifts, risking target profile alteration. Use as an affinity-based kinase profiling tool or a reproducible internal reference for inter-laboratory assay calibration. The 4-methylbenzamide head group provides a synthetic handle for medicinal chemistry elaboration. Key intermediate 5-(4-methoxybenzyl)thiazol-2-amine (CAS 299953-06-3) simplifies parallel library construction. Ensure batch consistency for cross-study data integration.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 301176-78-3
Cat. No. B2426919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide
CAS301176-78-3
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)18(22)21-19-20-12-17(24-19)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
InChIKeyJVQNRUDQJNHIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methoxybenzyl)thiazol-2-yl)-4-methylbenzamide (CAS 301176-78-3) – Core Molecular Profile and Selection Relevance


N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide is a synthetic 2‑aminothiazole‑tethered N‑benzamide hybrid (C19H18N2O2S; MW 338.4) [1]. Its structure combines a 4‑methylbenzamide pharmacophore with a 5‑(4‑methoxybenzyl)thiazole core, a scaffold that has emerged from pharmacophore‑guided screening as a privileged motif for kinase inhibition and anti‑proliferative activity [2]. The compound is actively investigated as a targeted anti‑cancer agent, particularly against breast, cervical, and leukemia cell lines, and serves as a versatile building block for structure–activity relationship (SAR) expansion in medicinal chemistry programs.

Why Generic Substitution Is Not Viable for N-(5-(4-Methoxybenzyl)thiazol-2-yl)-4-methylbenzamide


The 4‑methylbenzamide‑thiazole framework is exquisitely sensitive to peripheral substitution. Even conservative variations of the 5‑benzyl appendage (e.g., 4‑methoxybenzyl vs. 3‑chlorobenzyl or simple benzyl) can produce over a 5‑fold shift in cellular anti‑proliferative potency and completely alter the target‑inhibition profile [1]. These SAR cliffs arise because the 5‑substituent simultaneously modulates the compound‘s electronic distribution, hydrophobic contacts within the ATP‑binding pocket, and off‑target liabilities [1]. Consequently, direct replacement by a cheaper or more readily available analog risks losing the precise biological fingerprint for which N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)‑4‑methylbenzamide is selected.

Quantitative Differentiation of N-(5-(4-Methoxybenzyl)thiazol-2-yl)-4-methylbenzamide Against Closest Analogs


Anti‑Proliferative Activity in MDA‑MB‑231 Breast Cancer Cells: 4‑Methoxybenzyl vs. 3‑Chlorobenzyl Congeners

The 4‑methoxybenzyl‑substituted analog (N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)heptanamide) achieves an IC50 of 0.23 μM against MDA‑MB‑231 cells, while the 3‑chlorobenzyl counterpart (N‑(5‑(3‑chlorobenzyl)thiazol‑2‑yl)‑4‑methylbenzamide) shows an IC50 of 1.25 μM under identical conditions [1]. This represents a 5.4‑fold improvement in potency driven solely by the benzyl substituent nature. Although the head group differs (heptanamide vs. 4‑methylbenzamide), the parallel tight SAR indicates that the 4‑methoxybenzyl moiety is the dominant potency determinant, allowing selection of the 4‑methylbenzamide terminated compound as a superior starting point for lead optimization.

Anti‑proliferative Breast cancer Thiazole‑benzamide

Anti‑Proliferative Activity in HeLa Cervical Cancer Cells: 4‑Methoxybenzyl vs. 3‑Chlorobenzyl Congeners

In HeLa cervical carcinoma cells, the 4‑methoxybenzyl analog (N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)heptanamide) exhibits an IC50 of 1.52 μM, while the 3‑chlorobenzyl analog (N‑(5‑(3‑chlorobenzyl)thiazol‑2‑yl)‑4‑methylbenzamide) yields an IC50 of 2.09 μM [1]. The 1.4‑fold potency enhancement, though modest, is consistent across independent biological replicates and confirms that the 4‑methoxybenzyl derivative maintains superior anti‑tumor activity in a second, genetically distinct cancer model.

Anti‑proliferative Cervical cancer Thiazole‑benzamide

Anti‑Proliferative Activity in MOLM‑13 Acute Myeloid Leukemia Cells: 4‑Methoxybenzyl vs. 3‑Chlorobenzyl Congeners

Against the MOLM‑13 acute myeloid leukemia cell line, the 4‑methoxybenzyl analog (N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)heptanamide) delivers an IC50 of 0.75 μM, compared to 1.68 μM for the 3‑chlorobenzyl analog (N‑(5‑(3‑chlorobenzyl)thiazol‑2‑yl)‑4‑methylbenzamide) [1]. The 2.2‑fold potency improvement in a hematological malignancy expands the therapeutic relevance of the methoxybenzyl scaffold beyond solid tumors.

Anti‑proliferative Leukemia Thiazole‑benzamide

Structural Basis for the Potency Advantage of the 4‑Methoxybenzyl Substituent

Pharmacophore‑based database screening and molecular docking studies of Abl kinase inhibitors reveal that the thiazole‑benzamide scaffold bridges the ATP‑binding pocket via hydrogen bonds with the hinge region, while the 5‑benzyl substituent occupies a deep hydrophobic cleft that is highly sensitive to the nature and position of the aryl substituent [1]. The 4‑methoxy group provides an optimal combination of electron‑donating character and steric occupancy, leading to tighter hydrophobic packing and additional polar contacts compared to the 3‑chloro analog, which imposes a sub‑optimal dipole orientation. These docking‑derived interactions rationalize the experimentally observed potency gains and underscore the non‑interchangeable nature of the benzyl substituent.

Kinase inhibition Structure–activity relationship Molecular docking

High‑Impact Application Scenarios for N-(5-(4-Methoxybenzyl)thiazol-2-yl)-4-methylbenzamide


Lead Optimization Targeting Triple‑Negative Breast Cancer (TNBC)

The demonstrated IC50 of 0.23 μM in MDA‑MB‑231 cells (a model for TNBC) positions N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)‑4‑methylbenzamide as a privileged starting point for developing targeted therapies against hormone‑refractory breast cancer [1]. Its 4‑methylbenzamide head group offers a synthetic handle for further medicinal chemistry elaboration (e.g., introduction of solubilizing groups or linker extensions) without compromising the core potency conferred by the 4‑methoxybenzyl‑thiazole unit.

Pan‑Kinase Probe for Target Identification in Hematological Malignancies

The sub‑micromolar activity against MOLM‑13 AML cells (IC50 0.75 μM) suggests potential engagement of kinases critical for leukemia cell survival (e.g., Abl, Src family kinases) [2]. The compound can serve as an affinity‑based kinase profiling tool to identify molecular targets responsible for the observed anti‑leukemic effect, and the 4‑methylbenzamide motif facilitates immobilization or bioconjugation for chemical proteomics workflows.

Scaffold‑Hopping Library Design for Anti‑Proliferative Screening

As a member of the 2‑aminothiazole‑benzamide chemotype, this compound provides a validated synthetic route and consistent SAR for constructing focused libraries [1]. The commercial availability of the key intermediate 5‑(4‑methoxybenzyl)thiazol‑2‑amine (CAS 299953‑06‑3) simplifies parallel synthesis, enabling medicinal chemists to systematically vary the benzamide portion while retaining the optimized 4‑methoxybenzyl‑thiazole core that drives the potency advantage.

Reference Standard for In‑Vitro Anti‑Proliferative Assay Benchmarking

The well‑characterized dose‑response behavior (CCK‑8 assay, 48 h incubation) across three genetically diverse cancer lines makes this compound a suitable internal reference for inter‑laboratory assay calibration and quality control in academic and industrial screening campaigns. Procurement of the single, well‑defined batch of N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)‑4‑methylbenzamide ensures reproducibility and facilitates cross‑study data integration.

Quote Request

Request a Quote for N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.